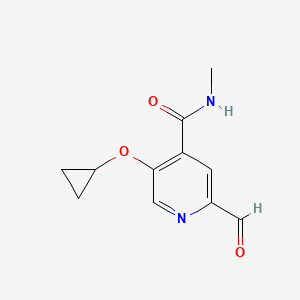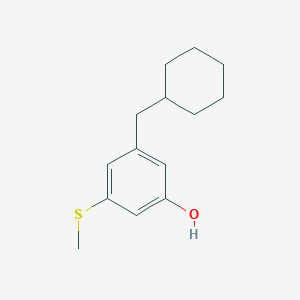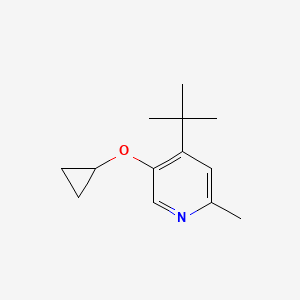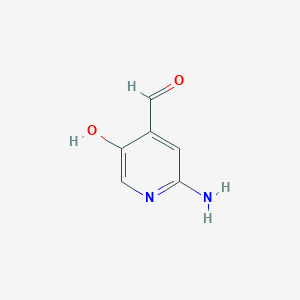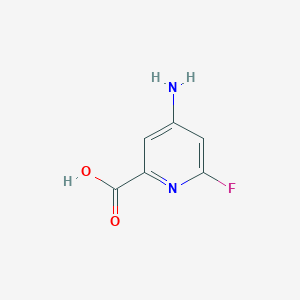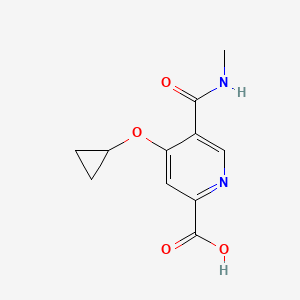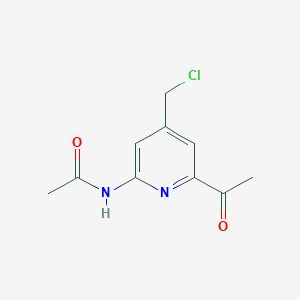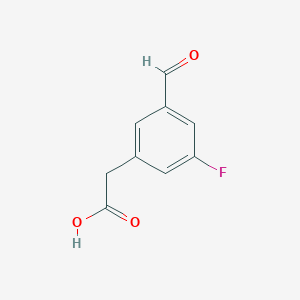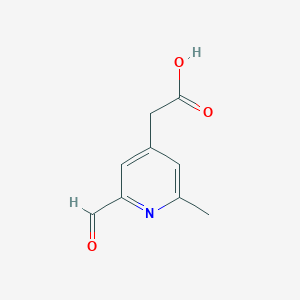
(2-Formyl-6-methylpyridin-4-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Formyl-6-methylpyridin-4-YL)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a formyl group at the 2-position, a methyl group at the 6-position, and an acetic acid moiety at the 4-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Formyl-6-methylpyridin-4-YL)acetic acid can be achieved through several synthetic routes. One common method involves the formylation of 6-methylpyridine-4-acetic acid using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale formylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Formyl-6-methylpyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group at the 6-position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 2-Carboxy-6-methylpyridin-4-YL)acetic acid.
Reduction: (2-Hydroxymethyl-6-methylpyridin-4-YL)acetic acid.
Substitution: 2-Formyl-6-halogenomethylpyridin-4-YL)acetic acid.
Aplicaciones Científicas De Investigación
(2-Formyl-6-methylpyridin-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2-Formyl-6-methylpyridin-4-YL)acetic acid is largely dependent on its chemical structure and the specific biological target it interacts with. The formyl group can participate in nucleophilic addition reactions, while the acetic acid moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2-Formylpyridin-4-YL)acetic acid: Lacks the methyl group at the 6-position.
(2-Formyl-6-methylpyridin-3-YL)acetic acid: The acetic acid moiety is at the 3-position instead of the 4-position.
(2-Formyl-6-methylpyridin-4-YL)propionic acid: The acetic acid moiety is replaced with a propionic acid moiety.
Uniqueness
(2-Formyl-6-methylpyridin-4-YL)acetic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
2-(2-formyl-6-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H9NO3/c1-6-2-7(4-9(12)13)3-8(5-11)10-6/h2-3,5H,4H2,1H3,(H,12,13) |
Clave InChI |
UQYNKNOQKJIDAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



